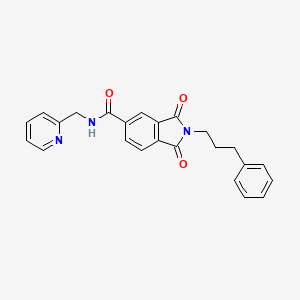![molecular formula C21H22N4O B14937722 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents like trimethyl orthoformate.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
Coupling of Benzimidazole and Indole Moieties:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole moiety.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings of the benzimidazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core and are known for their biological activities.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its combined benzimidazole and indole structures, which may provide synergistic effects in its pharmacological activities. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic efficacy.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-14(2)25-13-11-15-16(6-5-9-19(15)25)21(26)22-12-10-20-23-17-7-3-4-8-18(17)24-20/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
GYMABMWUPMNQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)
![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B14937703.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14937716.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
